molecular formula C21H16N4O3 B302908 1,3-dioxo-N,2-bis(3-pyridinylmethyl)-5-isoindolinecarboxamide

1,3-dioxo-N,2-bis(3-pyridinylmethyl)-5-isoindolinecarboxamide

Cat. No. B302908
M. Wt: 372.4 g/mol
InChI Key: JEFFXIIMAJYBEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-dioxo-N,2-bis(3-pyridinylmethyl)-5-isoindolinecarboxamide, also known as DPI, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPI is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in many cellular processes, including cell growth, differentiation, and apoptosis.

Scientific Research Applications

1,3-dioxo-N,2-bis(3-pyridinylmethyl)-5-isoindolinecarboxamide has been extensively studied for its potential applications in scientific research. Its ability to inhibit PKC has been shown to have therapeutic potential in a variety of diseases, including cancer, diabetes, and Alzheimer's disease. In cancer research, 1,3-dioxo-N,2-bis(3-pyridinylmethyl)-5-isoindolinecarboxamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. In diabetes research, 1,3-dioxo-N,2-bis(3-pyridinylmethyl)-5-isoindolinecarboxamide has been shown to improve insulin sensitivity and glucose tolerance in animal models. In Alzheimer's disease research, 1,3-dioxo-N,2-bis(3-pyridinylmethyl)-5-isoindolinecarboxamide has been shown to reduce the accumulation of amyloid-beta plaques in the brain.

Mechanism of Action

1,3-dioxo-N,2-bis(3-pyridinylmethyl)-5-isoindolinecarboxamide acts as a competitive inhibitor of PKC by binding to the enzyme's ATP-binding site. This prevents PKC from phosphorylating its target proteins, which in turn affects various cellular processes. The inhibition of PKC by 1,3-dioxo-N,2-bis(3-pyridinylmethyl)-5-isoindolinecarboxamide has been shown to induce apoptosis in cancer cells, improve insulin sensitivity in diabetes, and reduce amyloid-beta plaques in Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1,3-dioxo-N,2-bis(3-pyridinylmethyl)-5-isoindolinecarboxamide depend on the specific cellular processes that are affected by PKC inhibition. In cancer cells, 1,3-dioxo-N,2-bis(3-pyridinylmethyl)-5-isoindolinecarboxamide induces apoptosis by inhibiting PKC-mediated survival pathways. In diabetes, 1,3-dioxo-N,2-bis(3-pyridinylmethyl)-5-isoindolinecarboxamide improves insulin sensitivity by inhibiting PKC-mediated insulin resistance pathways. In Alzheimer's disease, 1,3-dioxo-N,2-bis(3-pyridinylmethyl)-5-isoindolinecarboxamide reduces amyloid-beta plaques by inhibiting PKC-mediated amyloid-beta production pathways.

Advantages and Limitations for Lab Experiments

One advantage of using 1,3-dioxo-N,2-bis(3-pyridinylmethyl)-5-isoindolinecarboxamide in lab experiments is its specificity for PKC inhibition. This allows researchers to study the specific cellular processes that are affected by PKC inhibition without interfering with other cellular processes. However, one limitation of using 1,3-dioxo-N,2-bis(3-pyridinylmethyl)-5-isoindolinecarboxamide is its potential toxicity at high concentrations. Careful control of 1,3-dioxo-N,2-bis(3-pyridinylmethyl)-5-isoindolinecarboxamide concentration is necessary to ensure accurate and reliable results in lab experiments.

Future Directions

There are many future directions for research on 1,3-dioxo-N,2-bis(3-pyridinylmethyl)-5-isoindolinecarboxamide and its potential applications in scientific research. One area of research is the development of more potent and selective PKC inhibitors that can be used in clinical settings. Another area of research is the investigation of the role of PKC in other diseases, such as cardiovascular disease and inflammatory disorders. Additionally, the development of new drug delivery systems for 1,3-dioxo-N,2-bis(3-pyridinylmethyl)-5-isoindolinecarboxamide could improve its efficacy and reduce potential toxicity. Overall, 1,3-dioxo-N,2-bis(3-pyridinylmethyl)-5-isoindolinecarboxamide has great potential for advancing scientific research and improving human health.

Synthesis Methods

The synthesis of 1,3-dioxo-N,2-bis(3-pyridinylmethyl)-5-isoindolinecarboxamide involves the reaction of 5-isoindolinecarboxylic acid with 3-pyridinylmethanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with phosgene to form the final product, 1,3-dioxo-N,2-bis(3-pyridinylmethyl)-5-isoindolinecarboxamide. The synthesis of 1,3-dioxo-N,2-bis(3-pyridinylmethyl)-5-isoindolinecarboxamide is a multi-step process that requires careful control of reaction conditions to ensure high yields and purity.

properties

Product Name

1,3-dioxo-N,2-bis(3-pyridinylmethyl)-5-isoindolinecarboxamide

Molecular Formula

C21H16N4O3

Molecular Weight

372.4 g/mol

IUPAC Name

1,3-dioxo-N,2-bis(pyridin-3-ylmethyl)isoindole-5-carboxamide

InChI

InChI=1S/C21H16N4O3/c26-19(24-12-14-3-1-7-22-10-14)16-5-6-17-18(9-16)21(28)25(20(17)27)13-15-4-2-8-23-11-15/h1-11H,12-13H2,(H,24,26)

InChI Key

JEFFXIIMAJYBEN-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CC4=CN=CC=C4

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CC4=CN=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.